8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Description
Properties
IUPAC Name |
8-(4-fluorophenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2/c12-7-1-3-8(4-2-7)15-5-6-16-10(18)9(17)13-14-11(15)16/h1-4H,5-6H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFSCXZNDOMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)NN=C2N1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the 1,2,4-Triazine Core
- Starting Materials: A substituted hydrazine (e.g., hydrazine hydrate) and a suitable 1,2-dicarbonyl compound (e.g., 1,2-bis(4-fluorophenyl)ethane-1,2-dione).
- Reaction: The hydrazine reacts with the diketone in acetic acid or ethanol under reflux conditions (~100 °C) to form the 1,2,4-triazine ring.
- Isolation: The product precipitates upon cooling and is filtered and washed.
Step 2: Cyclization to Form the Imidazo Ring
- Intramolecular Cyclization: The intermediate bearing amino or hydrazino groups undergoes cyclization under acidic or basic catalysis, often in ethanol or acetic acid, at elevated temperatures (70–100 °C).
- Conditions: The reaction time ranges from several hours to overnight (12–24 h), monitored by thin-layer chromatography (TLC).
- Purification: The cyclized product is purified by recrystallization from ethanol or other suitable solvents.
Representative Experimental Data from Related Syntheses
| Step | Reagents & Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| Formation of 1,2,4-triazine core | Hydrazine hydrate + 1,2-bis(4-fluorophenyl)ethane-1,2-dione, reflux in acetic acid, 2 h | 70–80% | Solid isolated by filtration |
| Cyclization to imidazo ring | Heating in ethanol with acetic acid catalyst, 12 h at 75 °C | 65–75% | Monitored by TLC |
| Arylation with 4-fluorobenzaldehyde | Condensation in ethanol, room temp, 2 h | 60–78% | Final product purified by recrystallization |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm the formation of the fused ring system and the presence of the 4-fluorophenyl substituent.
- Mass Spectrometry: Molecular ion peaks consistent with the calculated molecular weight of the target compound.
- Infrared Spectroscopy: Characteristic carbonyl stretching frequencies (~1700 cm⁻¹) for the dione functionalities.
- Melting Point: Sharp melting point range indicating purity.
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the cyclization efficiency and yield.
- Using substituted aldehydes like 4-fluorobenzaldehyde in the condensation step allows direct incorporation of the aryl substituent, simplifying the synthesis.
- Reaction times of 12–24 hours are typical for complete cyclization and condensation.
- Purification by recrystallization from ethanol or ethyl acetate yields analytically pure compounds suitable for biological evaluation.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Value | Comments |
|---|---|---|
| Solvent | Ethanol, Acetic Acid | Facilitates condensation and cyclization |
| Temperature | 70–100 °C | Reflux or controlled heating required |
| Reaction Time | 2–24 hours | Longer times favor complete cyclization |
| Yield | 60–80% | Dependent on purity of starting materials |
| Purification Method | Recrystallization | Ensures high purity for research use |
Chemical Reactions Analysis
Types of Reactions: 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can occur at specific positions on the imidazo-triazine ring, often facilitated by strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution Products: Substituted derivatives with different functional groups attached to the imidazo-triazine ring.
Scientific Research Applications
Overview
8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS Number: 1105190-03-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications across various scientific domains, particularly focusing on its pharmacological properties and synthesis methodologies.
Pharmacological Applications
The compound has been investigated for several pharmacological activities:
-
Anticancer Activity :
- Studies have indicated that derivatives of tetrahydroimidazo[2,1-c][1,2,4]triazine exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group enhances its interaction with biological targets associated with tumor growth and proliferation.
-
Antimicrobial Properties :
- Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of cellular processes in bacteria and fungi.
-
Neuroprotective Effects :
- There are indications that compounds within this class may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Synthesis and Derivatives
The synthesis of 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione can be achieved through various chemical reactions involving starting materials such as hydrazines and carbonyl compounds. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.
Synthesis Table
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine + Carbonyl Compound | Intermediate A |
| 2 | Cyclization under acidic conditions | Intermediate B |
| 3 | Fluorination with fluorinated reagents | Final Product |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC value indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation detailed in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Case Study 3: Neuroprotection
Research featured in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggest that it may inhibit apoptosis pathways while enhancing cell survival rates .
Mechanism of Action
The mechanism by which 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to biological activity. The imidazo-triazine core may interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 8-(4-fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione can be contextualized by comparing it to structurally related derivatives. Key analogs include:
8-(3-Chlorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (HDIT)
- Substituent : 3-Chlorophenyl .
- Biological Activity: Exhibits antiproliferative activity against human ovarian adenocarcinoma (A2780) and myeloma (RPMI 8226) cells . Demonstrates low toxicity in non-tumor cell lines (human skin fibroblasts, African green monkey kidney cells) and mice . Shows antinociceptive effects in acetic acid-induced hyperalgesia models .
- Chemical purity >98% .
Ethyl 8-(4-Methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)
- Substituent : 4-Methoxyphenyl with an ethyl ester .
- Biological Activity :
- Physicochemical Properties: Linear electrochemical response in nanomolar concentrations .
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (Unsubstituted Analog)
- Biological Activity :
- Physicochemical Properties :
Comparative Analysis Table
Key Findings and Implications
Substituent Effects :
- Halogenated Derivatives : The 4-fluorophenyl group likely enhances metabolic stability and target selectivity compared to the 3-chlorophenyl analog (HDIT) due to fluorine’s electronegativity and smaller atomic radius .
- Methoxy Group : EIMTC’s 4-methoxyphenyl substituent improves solubility but may reduce membrane permeability compared to halogenated analogs .
Toxicity Profile: Fluorine’s incorporation is associated with reduced cytotoxicity in non-tumor cells, a trend observed in HDIT and inferred for the 4-fluorophenyl derivative .
Thermal Stability : Both HDIT and the 4-fluorophenyl derivative exhibit high thermal stability (>250°C), critical for pharmaceutical formulation and storage .
Research Gaps : Direct antiproliferative data for the 4-fluorophenyl derivative are lacking; future studies should prioritize in vitro assays against cancer cell lines (e.g., A549, HeLa) .
Biological Activity
8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS No. 1105190-03-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . It features a tetrahydroimidazo-triazine core structure that is critical for its biological interactions. The presence of the fluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
Research indicates that this compound exhibits notable activity as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP is particularly relevant in cancer therapy, especially for tumors with BRCA1/2 mutations.
Key Findings:
- Inhibition of PARP : The compound has shown potent inhibition of PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively .
- Cell Proliferation : It effectively prevents the proliferation of cancer cells harboring mutant BRCA1/2 with EC50 values ranging from 0.3 nM to 5 nM in various cancer cell lines .
- Antitumor Efficacy : In vivo studies demonstrated significant antitumor activity in BRCA1 mutant breast cancer xenograft models when administered alone or in combination with standard chemotherapy agents like temozolomide and cisplatin .
Biological Activity Data
| Activity | Value |
|---|---|
| Ki (PARP1) | 1.2 nM |
| Ki (PARP2) | 0.87 nM |
| EC50 (MX-1 cell line) | 0.3 nM |
| EC50 (Capan-1 cell line) | 5 nM |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving a BRCA1 mutant mouse model showed that the compound significantly reduced tumor size compared to controls when used as a monotherapy or in combination with chemotherapeutics .
- Mechanistic Insights : Further investigations revealed that the compound's ability to inhibit PARP leads to synthetic lethality in BRCA-deficient tumors, making it a candidate for targeted cancer therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are crucial for its effectiveness as an oral therapeutic agent. Detailed studies are ongoing to evaluate its metabolism and excretion pathways.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the imidazo[2,1-c][1,2,4]triazine-3,4-dione core in 8-(4-fluorophenyl) derivatives?
The synthesis of this scaffold typically involves regioselective cyclization and fluorinated triazine derivatization . Key methods include:
- One-pot, two-step reactions using DMF or THF as solvents under reflux conditions, enabling sequential nucleophilic substitution and cyclization .
- Heterocyclization of 3-amino-1,2,4-triazine precursors with chloroacetonitrile or monochloroacetic acid to form fused imidazo-triazine systems (e.g., Scheme 2 in ).
- Microwave-assisted synthesis for improved reaction efficiency, though specific protocols require optimization based on substituent reactivity .
Q. Table 1: Representative Synthesis Conditions
Q. How can researchers validate the structural identity and purity of 8-(4-fluorophenyl)-tetrahydroimidazo-triazine-dione derivatives?
Comprehensive spectroscopic and analytical techniques are critical:
- 1H/13C NMR : Assign peaks for fluorophenyl protons (δ ~7.2–7.8 ppm) and triazine carbonyl carbons (δ ~160–170 ppm) .
- HRMS (ESI) : Confirm molecular ion accuracy (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolve regiochemistry of substituents, as demonstrated for analogous triazine derivatives .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies address conflicting biological activity data between in vitro and in vivo models for this compound?
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation using LC-MS/MS to identify inactive/degraded species .
- Dose-response optimization : Conduct tiered testing in multiple animal models to account for interspecies metabolic differences .
- Mechanistic validation : Use CRISPR-engineered cell lines to confirm target engagement (e.g., CDK inhibition) observed in vitro .
Q. How can computational modeling predict the binding affinity and selectivity of this compound towards therapeutic targets?
- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase active sites (e.g., CDK2) using fluorophenyl and triazine moieties as anchor points .
- MD simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with conserved residues .
- QSAR models : Coralate substituent electronic parameters (Hammett σ) with IC50 values for anti-cancer activity .
Q. What are the key considerations in designing stability studies for aqueous solutions of this compound under physiological conditions?
- pH-dependent degradation : Monitor via HPLC at pH 1.2 (simulated gastric fluid) and 7.4 (blood) over 24–72 h .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .
- Thermal stability : Store at 40°C/75% RH (accelerated conditions) and assess crystallinity changes via PXRD .
Q. How to optimize regioselectivity in functionalization reactions of the tetrahydroimidazo-triazine-dione scaffold?
- Directing group strategies : Introduce transient protecting groups (e.g., Boc) on the triazine nitrogen to steer electrophilic substitution .
- Solvent effects : Use polar aprotic solvents (DMF/DMSO) to enhance nucleophilic attack at the C5 position .
- Catalytic control : Employ Pd-mediated cross-coupling for selective C-H arylation of the fluorophenyl ring .
Q. What experimental approaches resolve contradictions between theoretical calculations and observed reaction outcomes in triazine ring modifications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
